2-(2,2-dimethylcyclopropanecarbonyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole
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Overview
Description
2-(2,2-dimethylcyclopropanecarbonyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole is a complex organic compound featuring a unique structure that combines cyclopropane, pyrimidine, and pyrrolo[3,4-c]pyrrole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-dimethylcyclopropanecarbonyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopropane ring, the construction of the pyrimidine core, and the assembly of the pyrrolo[3,4-c]pyrrole scaffold. Common reagents used in these reactions include acetic anhydride, pyridine, and various acid chlorides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and purity. This often includes the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-dimethylcyclopropanecarbonyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like alkyl halides or sulfonates
Common Reagents and Conditions
The common reagents used in these reactions include acetic anhydride, pyridine, and various acid chlorides. Reaction conditions often involve refluxing in solvents like xylene or butanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2,2-dimethylcyclopropanecarbonyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, particularly in cancer treatment due to its ability to inhibit specific enzymes like CDK2
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2,2-dimethylcyclopropanecarbonyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets. For example, it can inhibit the activity of cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar pyrimidine core, known for its CDK2 inhibitory activity.
Pyrido[2,3-d]pyrimidine: This compound also shares a pyrimidine scaffold and exhibits various biological activities.
Uniqueness
2-(2,2-dimethylcyclopropanecarbonyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole is unique due to its combination of cyclopropane, pyrimidine, and pyrrolo[3,4-c]pyrrole moieties, which confer distinct chemical and biological properties. Its ability to inhibit CDK2 with high specificity makes it a promising candidate for cancer therapy .
Properties
Molecular Formula |
C20H28N4O |
---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
(2,2-dimethylcyclopropyl)-[2-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
InChI |
InChI=1S/C20H28N4O/c1-12-21-17-6-4-5-15(17)18(22-12)23-8-13-10-24(11-14(13)9-23)19(25)16-7-20(16,2)3/h13-14,16H,4-11H2,1-3H3 |
InChI Key |
RPPKNXUZUIRTJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CC4CN(CC4C3)C(=O)C5CC5(C)C |
Origin of Product |
United States |
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